2,2-Diethylthiazolidine
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Overview
Description
2,2-Diethylthiazolidine is a heterocyclic organic compound featuring a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for its diverse applications in organic synthesis and medicinal chemistry. The presence of sulfur and nitrogen in the ring structure imparts unique chemical properties, making it a valuable intermediate in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethylthiazolidine typically involves the cyclization of mercaptamine and acetone under specific conditions. The reaction is carried out in the presence of cyclohexane and sodium hydroxide, which facilitates the cyclization process. The reaction mixture is refluxed, and the product is obtained through filtration, desalting, and distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The industrial production process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethylthiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different substituents.
Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various thiazolidine derivatives.
Substitution: Alkylated or acylated thiazolidine compounds.
Scientific Research Applications
2,2-Diethylthiazolidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2,2-Diethylthiazolidine involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with proteins and enzymes, modulating their activity. The sulfur and nitrogen atoms in the ring structure play a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules. This mechanism underlies its biological and therapeutic effects .
Comparison with Similar Compounds
- 2,2-Dimethylthiazolidine
- 2,2-Diethylthiazolidine-4-carboxylic acid
- Thiazolidine-4-carboxylic acid
Comparison: this compound is unique due to its specific substituents, which influence its chemical reactivity and biological activity. Compared to 2,2-Dimethylthiazolidine, the ethyl groups in this compound provide different steric and electronic effects, leading to variations in reaction outcomes and applications.
Properties
CAS No. |
766-27-8 |
---|---|
Molecular Formula |
C7H15NS |
Molecular Weight |
145.27 g/mol |
IUPAC Name |
2,2-diethyl-1,3-thiazolidine |
InChI |
InChI=1S/C7H15NS/c1-3-7(4-2)8-5-6-9-7/h8H,3-6H2,1-2H3 |
InChI Key |
JQIBJYGPKFIOHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NCCS1)CC |
Origin of Product |
United States |
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